6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole
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Overview
Description
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole is a complex organic compound that belongs to the class of tetrahydrocarbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Alkylation: This reaction can be used to introduce the alkyl group into the carbazole ring.
Pyridine Derivative Formation: The pyridine moiety can be introduced through nucleophilic substitution reactions.
Hydrogenation: Reduction of the carbazole ring to form the tetrahydrocarbazole structure.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Further reduction of the tetrahydrocarbazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: A simpler carbazole derivative with different biological activities.
6-Methyl-9-(2-pyridyl)ethyl-1,2,3,4-tetrahydrocarbazole: A closely related compound with a similar structure but different substituents.
Uniqueness
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other tetrahydrocarbazole derivatives.
Properties
CAS No. |
47290-66-4 |
---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C21H24N2/c1-15-7-10-21-19(13-15)18-5-3-4-6-20(18)23(21)12-11-17-9-8-16(2)22-14-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
ZQAUQOVNFNDEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
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